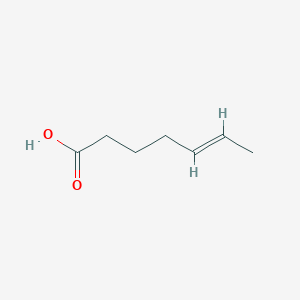
5-Heptenoic acid
概要
説明
5-Heptenoic acid is a compound that is part of a broader class of organic substances with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 5-heptenoic acid, they do provide insights into structurally related compounds and their synthesis, properties, and applications, which can be informative for understanding 5-heptenoic acid.
Synthesis Analysis
The synthesis of compounds related to 5-heptenoic acid involves the creation of molecules with specific functional groups that impart desired properties. For instance, the synthesis of 2-acetamido-5-oxo-6-heptenoic acid involves introducing an α-acetylamino group and a terminal methyleneketo group, which have been shown to exhibit antitumor activity . Similarly, the synthesis of 3,5-dihydroxy-7-(N-imidazolyl)-6-heptenoates, a class of potent HMG-CoA reductase inhibitors, demonstrates the importance of specific substituents for biological activity .
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-heptenoic acid plays a crucial role in their function. For example, the noncoplanarity of the heptenoate C-C double bond with the imidazole ring in 3,5-dihydroxy-7-(N-imidazolyl)-6-heptenoates contributes to their high acid stability and is a key factor in their inhibitory activity against HMG-CoA reductase . This suggests that the molecular geometry of 5-heptenoic acid derivatives could be critical for their chemical behavior and potential applications.
Chemical Reactions Analysis
The chemical reactivity of molecules similar to 5-heptenoic acid is diverse. The synthesis and epoxidation of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene derivatives show that these compounds can undergo reactions with peroxyphthalic acid to form epoxy derivatives without heterocyclization . Additionally, the cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones demonstrates the ability of these molecules to form cyclic structures under specific conditions . These reactions are indicative of the potential transformations that 5-heptenoic acid and its derivatives might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5-heptenoic acid are influenced by their molecular structures. For instance, the antitumor activity of methyl esters of α-acetylamino acids is significant, whereas the free N-acetyl acid does not show such activity, indicating the importance of esterification in modulating biological properties . The isomerization of 5-methylenebicyclo[2.2.1]hept-2-ene cation studied by 13C NMR spectroscopy highlights the dynamic behavior of these molecules under the influence of protonic acids, which could be relevant for understanding the reactivity of 5-heptenoic acid .
科学的研究の応用
Pharmacological Review and Biological Effects : Chlorogenic Acid (CGA), which is a key isomer of caffeoylquinic acid isomers like 5-CQA, has been extensively studied for its wide range of therapeutic roles. These include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial properties. CGA is also noted for its ability to modulate lipid metabolism and glucose in metabolic-related disorders, potentially aiding in the treatment of diseases such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Role in Metabolic Syndrome and as a Food Additive : Another significant area of application is CGA's role in the treatment of metabolic syndrome, encompassing anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its antimicrobial properties are particularly valuable for the food industry, where it is used as a natural preservative in food products (Jesús Santana-Gálvez et al., 2017).
Bioavailability and Beneficial Properties : Research also focuses on the bioavailability of CGA, its dietary sources, processing effects, and health beneficial effects, including neuroprotective, cardiovascular protective, and anticarcinogenic effects. This makes it an important candidate for dietary supplements and functional foods (Huijie Lu et al., 2020).
Antitumor Effects : A study demonstrated that 5-Aminolevulinic Acid (5-ALA) induces ferroptosis in esophageal squamous cell carcinoma and exhibits significant antitumor effects. This positions 5-ALA as a promising therapeutic agent in cancer treatment (Yuji Shishido et al., 2020).
Activation by 5-Lipoxygenase Metabolites : A study focusing on 5-hydroxyeicosatetraenoic acid (5-HETE) and 5-hydroxyeicosapentaenoic acid (5-HEPE), which are major metabolites produced by 5-lipoxygenase from arachidonic acid, revealed their role in activating Nrf2 in human umbilical vein endothelial cells. This has implications for understanding the effects of these metabolites on endothelial cells and potentially arteriosclerotic lesions (Nozomi Nagahora et al., 2017).
Therapeutic and Industrial Importance : Additionally, other phenolic compounds like Syringic Acid (SA) have been studied for their wide range of therapeutic applications in the prevention of various diseases and possess antioxidant, antimicrobial, and neuroprotective activities. SA's industrial applications in bioremediation and catalysis also highlight its versatility (Cheemanapalli Srinivasulu et al., 2018).
Tryptophan Metabolism : Research on amino acids like Tryptophan (Trp) has shown its essential role in generating important signaling molecules, influencing physiological effects such as sleep, mood, appetite, gastric motility, and inflammation. The interaction between host and microbial metabolism of Trp also indicates its significance as an intra-kingdom signaling molecule (Heather M. Grifka-Walk et al., 2021).
Safety and Hazards
5-Heptenoic acid is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . It is harmful if inhaled and may be harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
5-Heptenoic acid, also known as (5Z)-7-{(1R,4S,5R,6R)-6-[(1E)-1-Octen-1-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl}-5-heptenoic acid, primarily targets the Prostacyclin synthase . Prostacyclin synthase is an enzyme that plays a crucial role in the synthesis of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation .
Mode of Action
It is known to interact with its target, prostacyclin synthase This interaction could potentially lead to changes in the synthesis of prostacyclin, thereby affecting vasodilation and platelet aggregation
Biochemical Pathways
Given its interaction with prostacyclin synthase, it is likely involved in theprostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots.
Result of Action
Given its interaction with Prostacyclin synthase, it may influence the production of prostacyclin, potentially affecting processes such as vasodilation and platelet aggregation .
特性
IUPAC Name |
(E)-hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZWAJWFMFMFF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is thromboxane A2 (TXA2) and its role in physiological processes?
A1: Thromboxane A2 is a potent lipid mediator produced from arachidonic acid via the cyclooxygenase pathway. It plays a crucial role in platelet aggregation and vasoconstriction, contributing to hemostasis and vascular tone. [, , , ]
Q2: What are TXA2 receptors (TP receptors)?
A2: TXA2 receptors, also known as TP receptors, are G protein-coupled receptors that mediate the biological effects of TXA2. Two isoforms, TPα and TPβ, are generated from the same gene through alternative splicing. [, , , ]
Q3: How do 5-heptenoic acid derivatives interact with TP receptors?
A3: 5-Heptenoic acid derivatives can act as both agonists and antagonists of TP receptors. Agonists, like U46619, mimic the effects of TXA2, inducing platelet aggregation and vasoconstriction. Antagonists, such as SQ29548 and I-SAP, block the binding of TXA2 and its mimetics to TP receptors, thereby inhibiting their effects. [, , , , , ]
Q4: What are the downstream effects of TP receptor activation?
A4: Activation of TP receptors triggers various intracellular signaling pathways, including:
- Phospholipase C activation: Leading to increased intracellular calcium levels and smooth muscle contraction. [, ]
- Rho kinase activation: Contributing to vasoconstriction and inflammation. []
- Nuclear factor κB (NF-κB) activation: Inducing the expression of inflammatory markers. []
- Mitogen-activated protein kinase (MAPK) activation: Involved in cell proliferation and survival. [, ]
- Glycogen synthase kinase-3 (GSK-3) phosphorylation: Leading to β-catenin/T-cell factor signaling activation and cell morphology changes. []
Q5: What are the potential therapeutic applications of TP receptor modulators?
A5: TP receptor modulators hold potential for treating various cardiovascular and inflammatory diseases, including:
- Thrombosis: TP antagonists could prevent platelet aggregation and reduce the risk of blood clots. [, ]
- Hypertension: TP antagonists may lower blood pressure by reducing vasoconstriction. [, ]
- Asthma: TP antagonists could potentially reduce bronchoconstriction and inflammation in airways. []
- Cancer: TP antagonists might inhibit tumor growth and metastasis by interfering with TP-mediated cell proliferation and signaling. []
Q6: What is the molecular formula of 5-heptenoic acid?
A6: The molecular formula of 5-heptenoic acid is C7H12O2.
Q7: What is the molecular weight of 5-heptenoic acid?
A7: The molecular weight of 5-heptenoic acid is 128.17 g/mol.
Q8: What spectroscopic data are available for 5-heptenoic acid derivatives?
A8: Spectroscopic data, including infrared, mass spectrometry, and nuclear magnetic resonance (NMR) spectra, have been used to characterize 5-heptenoic acid derivatives. These data provide information about functional groups, molecular weight, and stereochemistry. [, , ]
Q9: How does the stereochemistry of 5-heptenoic acid derivatives affect their activity?
A9: The stereochemistry of the 5,6 double bond and the 15-hydroxyl group significantly influences the activity of difluorinated 5-heptenoic acid derivatives. Only the derivative with the natural stereochemistry of TXA2 acted as an agonist in both platelets and blood vessels, while the other stereoisomers were antagonists in platelets. []
Q10: What structural modifications have been explored to improve the potency and selectivity of 5-heptenoic acid derivatives?
A10: Various structural modifications have been investigated, including:
- Substitution of oxygen atoms with carbon, sulfur, or nitrogen in the bicycloheptane ring system: Aiming to enhance stability and modify pharmacological properties. [, , ]
- Introduction of epoxy groups: Enhancing activity and selectivity for specific TP receptor isoforms. [, ]
- Modification of the side chains: Altering potency, selectivity, and pharmacokinetic properties. [, , ]
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 5-heptenoic acid derivatives?
A11: Limited information is available about the ADME of these compounds. Studies using radiolabeled analogs are necessary to fully characterize their PK/PD properties. []
Q12: What cell-based assays are used to evaluate the activity of 5-heptenoic acid derivatives?
A12: Cell-based assays used include:
- Platelet aggregation assays: Measuring the ability of compounds to induce or inhibit platelet aggregation in response to TXA2 mimetics or other stimuli. [, , , ]
- Vascular smooth muscle contraction assays: Assessing the effects of compounds on vascular tone and contractility. [, , , ]
- Calcium mobilization assays: Determining the ability of compounds to modulate intracellular calcium levels. [, , ]
Q13: What animal models are used to study the effects of 5-heptenoic acid derivatives?
A13: Animal models used include:
- Rodents: Used to evaluate cardiovascular effects, including blood pressure regulation, vascular reactivity, and thrombosis. [, , ]
- Rabbits: Used to study the effects on pulmonary artery and aorta. [, ]
- Cats: Used to investigate coronary artery constriction. [, ]
Q14: Have clinical trials been conducted with 5-heptenoic acid derivatives?
A14: Clinical trials are needed to determine the safety and efficacy of these compounds in humans.
Q15: Are there known resistance mechanisms to 5-heptenoic acid derivatives?
A15: Resistance mechanisms have not been fully elucidated. Studies investigating receptor mutations, altered signaling pathways, or changes in drug metabolism could provide insights.
Q16: What is the safety profile of 5-heptenoic acid derivatives?
A16: More research is needed to fully evaluate the toxicity and safety profile of these compounds. Preclinical studies in animal models and subsequent clinical trials are crucial to determine their safety in humans.
Q17: What strategies could be employed to improve the delivery of 5-heptenoic acid derivatives to specific targets or tissues?
A17: Drug delivery strategies could include:
Q18: Are there known biomarkers to predict the efficacy or monitor treatment response to 5-heptenoic acid derivatives?
A18: Research is needed to identify specific biomarkers for monitoring treatment response and predicting efficacy. Potential biomarkers could include:
- Inflammatory markers: Evaluating changes in inflammatory markers, such as interleukin-6, could indicate the impact of TP modulators on inflammatory processes. []
Q19: What analytical methods are used to characterize and quantify 5-heptenoic acid derivatives?
A19: Analytical methods employed include:
- High-performance liquid chromatography (HPLC): Separating and quantifying individual compounds in complex mixtures. []
- Mass spectrometry (MS): Determining molecular weight and structural information. [, ]
- NMR spectroscopy: Elucidating structural details, including stereochemistry. [, ]
- Radioligand binding assays: Assessing the binding affinity and kinetics of compounds for TP receptors. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




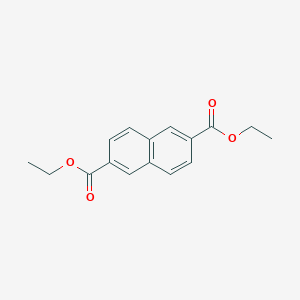
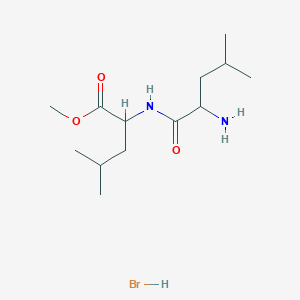
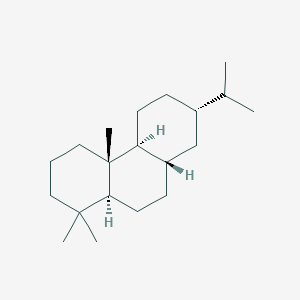
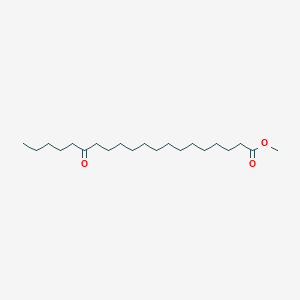

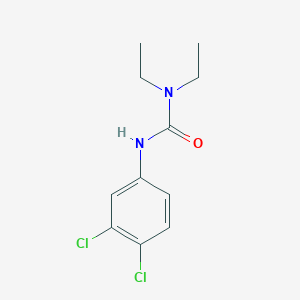
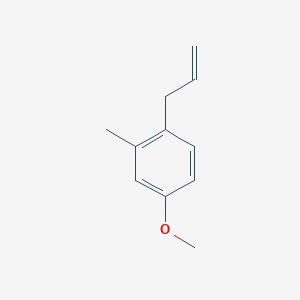


![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)


![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)